molecular formula C12H12N2 B1421971 2-(7-ethyl-1H-indol-3-yl)acetonitrile CAS No. 68234-62-8

2-(7-ethyl-1H-indol-3-yl)acetonitrile

Cat. No. B1421971
CAS RN: 68234-62-8
M. Wt: 184.24 g/mol
InChI Key: ISFLKAMEECHDAV-UHFFFAOYSA-N
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Description

“2-(7-ethyl-1H-indol-3-yl)acetonitrile” is a compound with the molecular formula C12H12N2. It is a derivative of indole, a versatile and common nitrogen-based heterocyclic scaffold that is frequently used in the synthesis of various organic compounds .


Molecular Structure Analysis

The highest occupied molecular orbitals (HOMOs), lowest unoccupied molecular orbitals (LUMOs), and band gaps of similar compounds have been explored to understand their electronic and optical properties . The HOMO is often localized mainly on the substituted imidazole and phenyl ring, while the LUMO is mainly centered on the phenyl ring and 2-(1H-indol-3-yl)acetonitrile units .


Physical And Chemical Properties Analysis

Fluorophores based on 2-(1H-indol-3-yl)acetonitrile exhibit high fluorescence quantum yield and good thermal stability . They are considered excellent candidates for OLED applications .

Scientific Research Applications

  • Synthesis of Functionalized Indolines : A study by Jiang and Yan (2016) describes the synthesis of functionalized 3-{1-[2-(1H-indol-3-yl)ethyl]-4,5,6,7-tetrahydro-1H-indol-3-yl}indolin-2-ones using a three-component reaction. This process involves tryptamine, dimedone, and 3-phenacylideneoxindoles in acetonitrile, highlighting the compound's utility in organic synthesis (Jiang & Yan, 2016).

  • Oxidation Studies : Research by Morales-Ríos et al. (1993) investigated the oxidation of 1,3-disubstituted indole derivatives, including those related to 2-(7-ethyl-1H-indol-3-yl)acetonitrile. This study revealed the formation of functionalized 2-hydroxyindolenines, contributing to the understanding of indole chemistry (Morales-Ríos et al., 1993).

  • Conversion to Acetonitrile Derivatives : Aksenov et al. (2021) focused on converting 3-(2-nitroethyl)-1H-indoles into 2-(1H-indol-2-yl)acetonitriles. Their work presented a solution to transform byproduct indoles into target acetonitrile molecules, demonstrating the compound's potential in chemical transformations (Aksenov et al., 2021).

  • Nucleophilic Additions : Blechert and Wirth (1991) reported on the nucleophilic additions to acceptor-substituted 2-vinylindoles, leading to functionalized 2-substituted indoles. Their study indicates the applicability of 2-(7-ethyl-1H-indol-3-yl)acetonitrile in synthesizing heterocycles and alkaloids (Blechert & Wirth, 1991).

  • Antibacterial and Antifungal Properties : Reddy et al. (2011) synthesized 3-(1-(1H-indol-3-yl)-2-oxo-2-phenylethyl)indolin-2-one derivatives, which exhibited modest antibacterial and antifungal properties. This suggests potential biomedical applications of compounds related to 2-(7-ethyl-1H-indol-3-yl)acetonitrile (Reddy et al., 2011).

  • Biosynthesis of Plant Hormones : Kobayashi et al. (1993) explored the biosynthesis of the plant hormone indole-3-acetic acid from indole-3-acetonitrile, providing insights into the biological significance and potential agricultural applications of indole derivatives (Kobayashi et al., 1993).

Future Directions

The future directions for “2-(7-ethyl-1H-indol-3-yl)acetonitrile” could involve its use in the development of new fluorophores for optical, thermal, and electroluminescence properties . Its potential in OLED applications is particularly noteworthy .

properties

IUPAC Name

2-(7-ethyl-1H-indol-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c1-2-9-4-3-5-11-10(6-7-13)8-14-12(9)11/h3-5,8,14H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISFLKAMEECHDAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CN2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(7-ethyl-1H-indol-3-yl)acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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